molecular formula C8H7FO2 B1295922 2-Fluoro-5-methylbenzoic acid CAS No. 321-12-0

2-Fluoro-5-methylbenzoic acid

Cat. No.: B1295922
CAS No.: 321-12-0
M. Wt: 154.14 g/mol
InChI Key: UREMNBHWTNQTMS-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylbenzoic acid is an organic compound with the molecular formula C8H7FO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the fifth position is replaced by a methyl group. This compound is known for its applications as a building block in organic synthesis and its role in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-5-methylbenzoic acid can be synthesized through several methods. One common method involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. This method has been shown to produce high yields of the desired product . Another method involves the deprotonation of metallated fluorotoluenes by reacting with superbases .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of intermediates, fluorination reactions, and purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

2-Fluoro-5-methylbenzoic acid is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals, dyes, and polymers

Comparison with Similar Compounds

  • 2-Fluoro-4-methylbenzoic acid
  • 2-Fluoro-3-methylbenzoic acid
  • 2-Fluoro-5-chlorobenzoic acid
  • 2-Fluoro-5-nitrobenzoic acid

Comparison: 2-Fluoro-5-methylbenzoic acid is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This positioning can influence the compound’s reactivity, stability, and interactions with other molecules. Compared to other similar compounds, this compound may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity in various chemical reactions .

Properties

IUPAC Name

2-fluoro-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREMNBHWTNQTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287616
Record name 2-Fluoro-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321-12-0
Record name 321-12-0
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Record name 2-Fluoro-5-methylbenzoic acid
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Record name 2-fluoro-5-methylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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